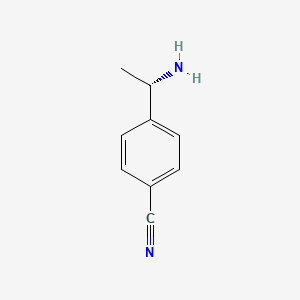

(S)-4-(1-aminoethyl)benzonitrile

Overview

Description

“(S)-4-(1-aminoethyl)benzonitrile” is a chemical compound with the CAS Number: 36244-70-9 . It has a molecular weight of 146.19 and its IUPAC name is 4-[(1S)-1-aminoethyl]benzonitrile . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “(S)-4-(1-aminoethyl)benzonitrile” is 1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(S)-4-(1-aminoethyl)benzonitrile” is a liquid at room temperature . It is stored in a refrigerator to maintain its stability .Scientific Research Applications

Asymmetric Synthesis of α-Chiral Primary Amines

(S)-4-(1-aminoethyl)benzonitrile: plays a crucial role in the direct catalytic asymmetric synthesis of α-chiral primary amines. These amines serve as valuable building blocks for the synthesis of pharmaceuticals and natural compounds. The existing chemocatalytic methods often involve multistep manipulations on N-substituted substrates, which are not always atom-economical or cost-effective. However, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing and straightforward approach to access chiral primary amines. Researchers have explored this compound’s utility in constructing molecular complexities, making it an exciting area for synthetic and medicinal chemistry .

Aromatic Molecule Detection in Space

In a fascinating twist, astronomers detected benzonitrile in space in 2018. This marked the first time a specific aromatic molecule had been identified in the interstellar medium. Its presence sheds light on the chemical complexity of cosmic environments .

Nitrilase Enzymes and Biocatalysis

Nitrilases, including those acting on benzonitrile, play a critical role in biocatalysis. These enzymes catalyze the hydrolysis of nitrile compounds, converting them into carboxylic acids or amines. Understanding the catalytic properties and mechanisms of nitrilases contributes to prospective industrial applications in green chemistry and sustainable processes .

General Construction of Amines via Reduction

Efficient catalysts, such as nickel boride nanoclusters, can mediate the general construction of amines from N=X bonds (where X = C, O, H). While not exclusive to benzonitrile, this research area highlights the compound’s relevance in amine synthesis .

Safety and Hazards

properties

IUPAC Name |

4-[(1S)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652714 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(1-aminoethyl)benzonitrile | |

CAS RN |

36244-70-9 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

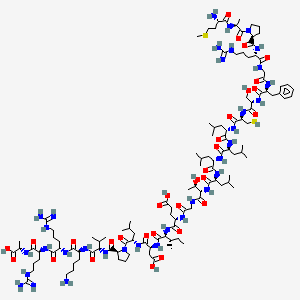

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)